molecular formula C10H18O6S B14007401 Diethyl 3,3'-sulphonylbispropionate CAS No. 7355-12-6

Diethyl 3,3'-sulphonylbispropionate

Cat. No.: B14007401
CAS No.: 7355-12-6
M. Wt: 266.31 g/mol
InChI Key: IKKBIEICVVEXON-UHFFFAOYSA-N
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Description

Diethyl 3,3’-sulphonylbispropionate is an organic compound with the molecular formula C10H18O6S and a molecular weight of 266.311 g/mol . It is characterized by the presence of two ethyl ester groups and a sulfonyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-sulphonylbispropionate typically involves the reaction of diethyl malonate with sulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is then further reacted to yield the final product .

Industrial Production Methods

Industrial production of diethyl 3,3’-sulphonylbispropionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-sulphonylbispropionate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl 3,3’-sulphonylbispropionate involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by other molecules. This interaction can lead to the formation of covalent bonds and the modification of target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,3’-sulfonylbispropionate
  • Diethyl 3,3’-sulfonyldipropanoate
  • Bis-(2-ethoxycarbonyl-ethyl)-sulfon

Uniqueness

Diethyl 3,3’-sulphonylbispropionate is unique due to its specific combination of ester and sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

CAS No.

7355-12-6

Molecular Formula

C10H18O6S

Molecular Weight

266.31 g/mol

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)sulfonylpropanoate

InChI

InChI=1S/C10H18O6S/c1-3-15-9(11)5-7-17(13,14)8-6-10(12)16-4-2/h3-8H2,1-2H3

InChI Key

IKKBIEICVVEXON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCS(=O)(=O)CCC(=O)OCC

Origin of Product

United States

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